![molecular formula C11H14N2O3 B2795783 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine CAS No. 1791419-73-2](/img/structure/B2795783.png)
4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine” is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 . The IUPAC name for this compound is (6-methoxypyridin-2-yl) (morpholino)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2O3/c1-15-10-4-2-3-9 (12-10)11 (14)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.24 .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and crystal structure analysis of compounds incorporating morpholine and methoxypyridin groups. For instance, compounds have been synthesized from natural sources and characterized by their crystal structure, showing how morpholine rings adopt specific conformations, and how these structures are stabilized by intra- and intermolecular hydrogen bonds (Bakare, John, Butcher, & Zalkow, 2005). Additionally, compounds with morpholinopyridine moieties have been synthesized and evaluated for their photophysical properties, revealing their potential as highly emissive fluorophores in various solvents and solid states (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Photophysical Evaluation and Potential Applications
The synthesis and photophysical evaluation of morpholine derivatives have led to insights into their potential applications as emissive materials. For example, compounds modified with morpholino groups have shown high fluorescence quantum yields, indicating their suitability for use in optical and electronic applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Biological Activity
While avoiding drug-related uses, it's worth noting that research into compounds with the morpholine moiety has explored their potential in various biological applications. The synthesis and evaluation of novel compounds, for example, have been directed towards understanding their biological activity, albeit not specifically related to drug action or therapeutic effects (Wang, Wang, Xu, Wu, & Zheng, 2016).
Liquid Crystalline and Luminescent Properties
Compounds incorporating 4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine have also been studied for their liquid crystalline behavior and luminescent properties. This includes investigations into the synthesis of luminescent materials with potential applications in display technologies and other fields requiring materials with specific optical properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Safety and Hazards
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-10-4-2-3-9(12-10)11(14)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSDWMRQESGRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
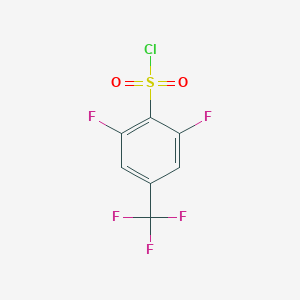

![3-[(Pentan-3-yl)amino]propanenitrile](/img/structure/B2795703.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
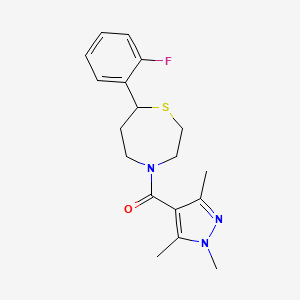
![2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795707.png)
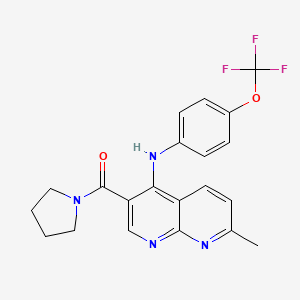

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
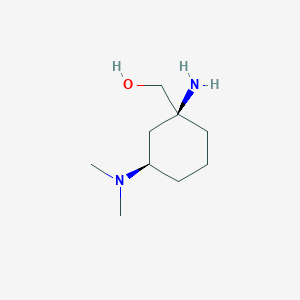
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
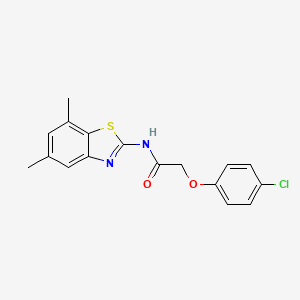
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
